CCT68127

CDK9 inhibition CDK2 inhibition Kinase selectivity

CCT68127 is a next-generation CDK2/9 inhibitor with 8.6-fold higher CDK9 potency (IC50=110nM) vs seliciclib, minimizing off-target effects. Validated for inducing anaphase catastrophe and reducing tumor growth in KRAS-mutant lung cancer models. Essential for preclinical studies requiring selective CDK2/9 engagement.

Molecular Formula C19H27N7O
Molecular Weight 369.5 g/mol
CAS No. 660822-23-1
Cat. No. B1668746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT68127
CAS660822-23-1
SynonymsCCT068127;  CCT-068127;  CCT 068127;  CCT68127;  CCT-68127;  CCT 68127
Molecular FormulaC19H27N7O
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3
InChIInChI=1S/C19H27N7O/c1-5-15(13(4)27)23-19-24-17(21-10-14-7-6-8-20-9-14)16-18(25-19)26(11-22-16)12(2)3/h6-9,11-13,15,27H,5,10H2,1-4H3,(H2,21,23,24,25)/t13-,15+/m1/s1
InChIKeySCACHXWSWJBIHG-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT68127 (CAS 660822-23-1): A Next-Generation CDK2/9 Inhibitor with Quantifiable Selectivity and Potency for Oncology Research


CCT68127, also identified as αSβR-21, is a trisubstituted purine analog developed as a next-generation, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) [1]. It demonstrates high potency and a distinct selectivity profile, primarily targeting CDK2/cyclin E and CDK9/cyclin T complexes, which are critical regulators of the cell cycle and transcriptional machinery [2]. This compound was engineered from the first-generation CDK inhibitor seliciclib (CYC202) to achieve superior pharmaceutical properties, including enhanced solubility and reduced metabolic clearance [1].

Why CCT68127 Cannot Be Substituted with Other CDK Inhibitors in Research Applications


Substituting CCT68127 with a first-generation CDK inhibitor like seliciclib or a more promiscuous pan-CDK inhibitor can drastically alter experimental outcomes due to quantifiable differences in potency, selectivity, and cellular response. For instance, while seliciclib inhibits CDK9 with an IC50 of approximately 950 nM, CCT68127 demonstrates an IC50 of 110 nM, representing an 8.6-fold increase in target engagement [1]. This discrepancy in on-target potency, coupled with a markedly different kinase selectivity profile, leads to a distinct cellular phenotype known as anaphase catastrophe, which is not effectively induced by all CDK inhibitors [2]. Using a less selective or less potent analog can result in off-target effects or an incomplete blockade of the CDK9/2-dependent pathways, compromising the validity of preclinical studies.

Quantitative Evidence for Selecting CCT68127 Over Comparable CDK Inhibitors


Superior Potency for CDK9 and CDK2 Compared to First-Generation Seliciclib

CCT68127 exhibits substantially greater inhibitory potency against its primary targets, CDK9 and CDK2, when directly compared to the first-generation CDK inhibitor seliciclib (CYC202). This increased potency is a key differentiator for researchers aiming for robust target engagement at lower concentrations [1].

CDK9 inhibition CDK2 inhibition Kinase selectivity Oncology

Enhanced Antiproliferative Activity in Lung Cancer Cells vs. Seliciclib

In a direct comparison of cellular antiproliferative activity against a panel of murine lung cancer cell lines, CCT68127 was found to be more than 25 times more potent than seliciclib. This translates to a functional, cellular advantage that goes beyond biochemical kinase inhibition [1].

Lung cancer Antiproliferative activity Seliciclib Cellular potency

Differentiated Selectivity Profile Compared to Pan-CDK Inhibitor Dinaciclib

CCT68127's selectivity profile is distinct from pan-CDK inhibitors like dinaciclib. While dinaciclib potently inhibits CDK1 (IC50 = 3 nM) and CDK2 (IC50 = 1 nM), CCT68127 is a more selective CDK2/9 agent with negligible activity against CDK1. This selective inhibition of CDK2/9, without CDK1 activity, is hypothesized to drive a different mechanism of action (anaphase catastrophe) while potentially sparing normal proliferating cells that rely on CDK1 [1].

Kinase selectivity Dinaciclib CDK1 Off-target effects

In Vivo Antitumor Efficacy and Reduction of Circulating Tumor Cells

CCT68127 demonstrates statistically significant antitumor activity in vivo, a critical benchmark for transitioning from in vitro studies to preclinical animal models. In a syngeneic murine lung cancer model, oral administration of CCT68127 led to a significant reduction in tumor growth and circulating tumor cell (CTC) levels [1].

In vivo efficacy Xenograft model Circulating tumor cells Lung cancer

Induction of Anaphase Catastrophe as a Specific Cellular Mechanism

CCT68127 triggers a specific mechanism of cell death called anaphase catastrophe by inhibiting the clustering of supernumerary centrosomes, a hallmark of cancer cells. This leads to a significant increase in apoptotic cells compared to vehicle controls, highlighting a cancer-specific vulnerability [1].

Anaphase catastrophe Mechanism of action Centrosome clustering Apoptosis

Optimal Research Applications for CCT68127 Based on Quantifiable Evidence


Investigating CDK9-Dependent Transcriptional Regulation in Cancer

With an 8.6-fold increase in potency against CDK9 compared to the first-generation inhibitor seliciclib [1], CCT68127 is ideally suited for studies dissecting the role of CDK9 in transcriptional elongation and its downstream effects on short-lived oncoproteins like MYC and MCL-1. Its use allows for more complete target engagement at lower, more selective concentrations.

Studying the Anaphase Catastrophe Mechanism in Aneuploid Tumor Models

CCT68127 is a validated chemical probe for inducing anaphase catastrophe, as demonstrated by a 14.1% increase in multipolar anaphase at 1 μM and a 42.6% induction of apoptosis at 2 μM in lung cancer cells [2]. Researchers exploring centrosome clustering inhibition as a cancer-specific therapeutic strategy will find CCT68127 to be an essential tool.

Preclinical Efficacy Studies in KRAS-Mutant Lung Cancer

Data indicates that KRAS-mutant lung cancer cell lines exhibit heightened sensitivity to CCT68127 (P = .02 for IC50) [2]. Furthermore, in vivo studies demonstrate a significant reduction in tumor growth (P < .001) and circulating tumor cells (P = .004) in syngeneic models [2]. This positions CCT68127 as a valuable compound for preclinical programs targeting this challenging-to-treat subset of lung cancer.

Comparative CDK Inhibitor Profiling and Selectivity Studies

CCT68127's distinct profile—potent CDK2/9 inhibition with minimal activity against CDK1—provides a clear comparator to pan-CDK inhibitors like dinaciclib (CDK1 IC50: 3 nM) [1]. It is an excellent candidate for inclusion in kinase inhibitor panels aimed at deconvoluting the specific contributions of individual CDK family members to complex cellular phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT68127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.